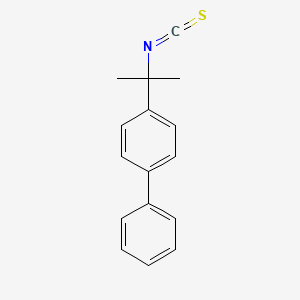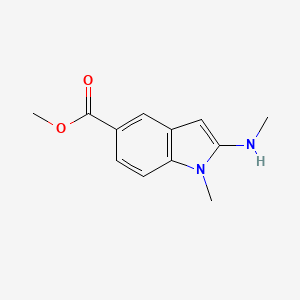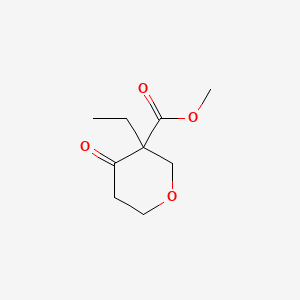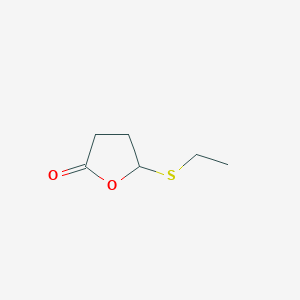
N-Ethyl-N-methylhypobromous amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-N-methylhypobromous amide: is a chemical compound that belongs to the class of amides. Amides are organic compounds characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This particular compound is notable for its unique structure, which includes both ethyl and methyl groups attached to the nitrogen atom, as well as a hypobromous moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-N-methylhypobromous amide typically involves the reaction of N-ethyl-N-methylamine with hypobromous acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
N-Ethyl-N-methylamine+Hypobromous acid→N-Ethyl-N-methylhypobromous amide
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: N-Ethyl-N-methylhypobromous amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The hypobromous moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of N-ethyl-N-methylamine.
Substitution: Formation of various substituted amides depending on the reagents used.
Scientific Research Applications
N-Ethyl-N-methylhypobromous amide has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of other amides and related compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Ethyl-N-methylhypobromous amide involves its interaction with specific molecular targets. The hypobromous moiety can react with nucleophilic sites on biomolecules, leading to modifications that affect their function. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
N-Methylhypobromous amide: Lacks the ethyl group, resulting in different chemical properties and reactivity.
N-Ethylhypobromous amide: Lacks the methyl group, leading to variations in its biological activity and applications.
N-Ethyl-N-methylhypochlorous amide:
Uniqueness: N-Ethyl-N-methylhypobromous amide is unique due to the presence of both ethyl and methyl groups on the nitrogen atom, as well as the hypobromous moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
656259-59-5 |
|---|---|
Molecular Formula |
C3H8BrN |
Molecular Weight |
138.01 g/mol |
IUPAC Name |
N-bromo-N-methylethanamine |
InChI |
InChI=1S/C3H8BrN/c1-3-5(2)4/h3H2,1-2H3 |
InChI Key |
ODOUTCGSMWTALM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


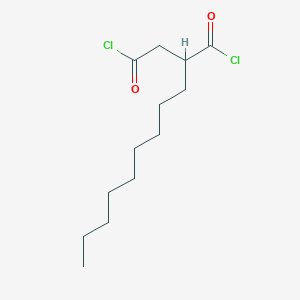

-](/img/structure/B12537098.png)
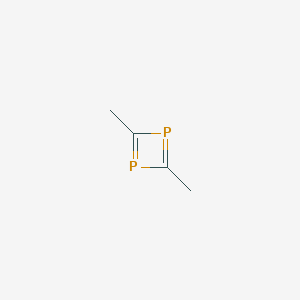
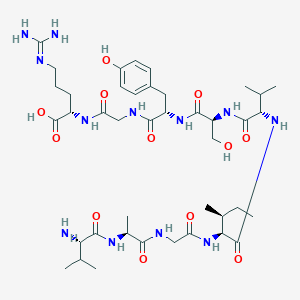
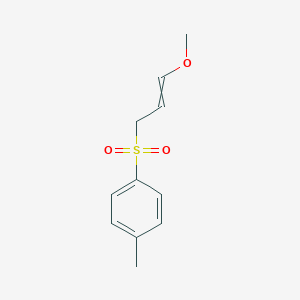
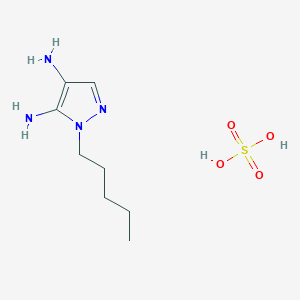
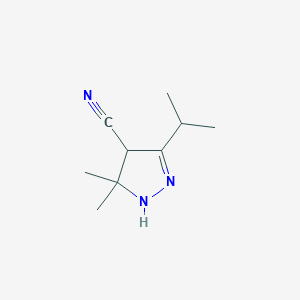
![5,8-Methanoimidazo[1,2-A]pyridine](/img/structure/B12537138.png)
![[(2-{[2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl]sulfanyl}ethyl)sulfanyl]acetic acid](/img/structure/B12537144.png)
